

Spectroscopic and Synthetic Profile of 2-Bromo-6-hydrazinylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-hydrazinylpyridine

Cat. No.: B1342697

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodology for **2-Bromo-6-hydrazinylpyridine** (CAS No: 26944-71-8), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While a complete spectroscopic dataset is not publicly available, this document compiles the existing ¹H NMR data and outlines the established synthetic protocol.

Molecular Structure and Properties

- Molecular Formula: C₅H₆BrN₃
- Molecular Weight: 188.03 g/mol
- Appearance: Off-white to brown solid

Synthesis Protocol

An established method for the synthesis of **2-Bromo-6-hydrazinylpyridine** involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine with hydrazine.

Experimental Protocol

A general procedure for the synthesis of 2-bromo-6-hydrazinopyridine is as follows:

- Commercially available 2,6-dibromopyridine (4.12 g, 16.6 mmol) is suspended in ethanol (40 mL).[1]
- Hydrazine hydrate (10 mL, 97.6 mmol, 50-60% aqueous solution) is added to the suspension.[1]
- The reaction mixture is heated to reflux at 115°C for 18 hours.[1]
- Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[1]
- The resulting residue is purified by silica gel column chromatography using an eluent of ethyl acetate/n-heptane (60/40, v/v) to yield 2-bromo-6-hydrazinopyridine as an off-white solid.[1]

In a similar reported synthesis, 8.0 g (34 mmol) of 2,6-dibromopyridine, 15 ml (310 mmol) of hydrazine hydrate, and 2 ml of 1-propanol were heated at 80°C for 12 hours. After cooling overnight at 4°C, the solution deposited pale-yellow needles of the title compound.[2]

Spectroscopic Data

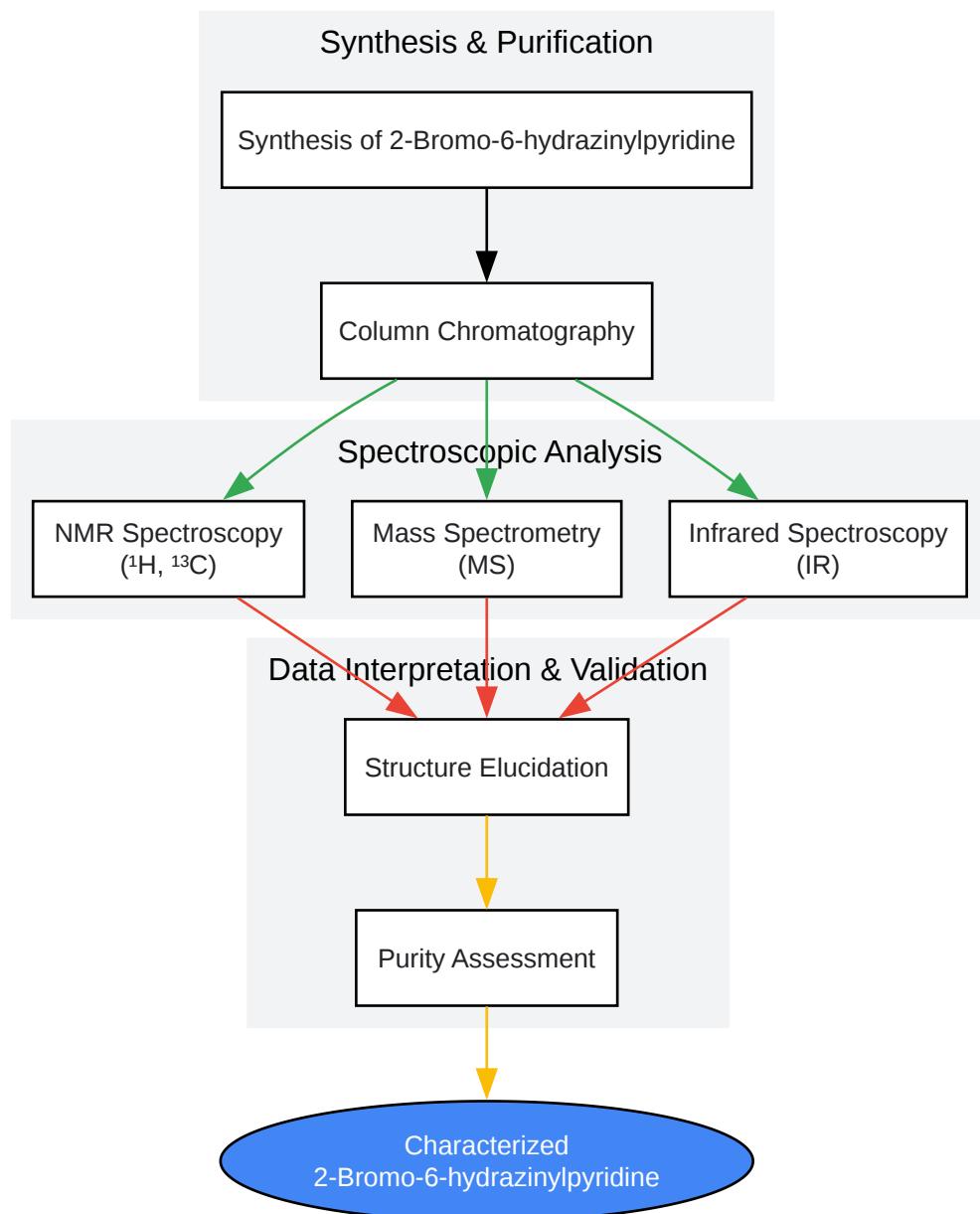
Comprehensive spectroscopic characterization is crucial for the unambiguous identification and quality control of synthesized compounds. The following sections detail the publicly available spectroscopic data for **2-Bromo-6-hydrazinylpyridine**.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H NMR spectrum of **2-Bromo-6-hydrazinylpyridine** has been reported in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for **2-Bromo-6-hydrazinylpyridine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.33	t	1H	Pyridine H-4
6.83	d	1H	Pyridine H-3 or H-5
6.67	d	1H	Pyridine H-3 or H-5
6.00	br s	1H	NH
3.00-3.33	br s	2H	NH ₂


- Spectrometer Frequency: 400 MHz[1]
- Solvent: CDCl₃[1]

¹³C NMR, IR, and Mass Spectrometry Data

Despite extensive searches of scientific literature and chemical databases, publicly available quantitative data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of **2-Bromo-6-hydrazinylpyridine** could not be located. Researchers working with this compound are advised to acquire this data for complete characterization.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like **2-Bromo-6-hydrazinylpyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide serves as a foundational resource for professionals engaged in research and development involving **2-Bromo-6-hydrazinylpyridine**. The provided synthetic protocol and ¹H NMR data are valuable for the initial stages of compound handling and characterization. Further analytical work is recommended to establish a complete spectroscopic profile of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BROMO-6-HYDRAZINYL PYRIDINE | 26944-71-8 [chemicalbook.com]
- 2. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Bromo-6-hydrazinylpyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342697#spectroscopic-data-nmr-ir-ms-of-2-bromo-6-hydrazinylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com